The compound H-DL-Lys-Gly-DL-Asp-DL-Glu-DL-Glu-DL-Ser-DL-Leu-DL-Ala-OH is a synthetic peptide consisting of a sequence of amino acids. This peptide includes both D- and L-form amino acids, which contribute to its unique stereochemistry and potential biological activities. The presence of multiple amino acids suggests its utility in various biochemical applications, particularly in the fields of chemistry, biology, and medicine.
This compound can be synthesized through established peptide synthesis techniques, primarily solid-phase peptide synthesis or liquid-phase peptide synthesis. Its structure and properties make it a subject of interest in scientific research and industrial applications.
H-DL-Lys-Gly-DL-Asp-DL-Glu-DL-Glu-DL-Ser-DL-Leu-DL-Ala-OH is classified as a synthetic peptide. Peptides like this one are often studied for their roles in biological systems, especially concerning taste perception and receptor interactions.
The synthesis of H-DL-Lys-Gly-DL-Asp-DL-Glu-DL-Glu-DL-Ser-DL-Leu-DL-Ala-OH typically involves:
During synthesis, protecting groups are employed to prevent undesired reactions at reactive sites on the amino acids. Coupling reagents facilitate the formation of peptide bonds between amino acids. Commonly used coupling agents include:
The reaction conditions such as temperature and pH are carefully controlled to optimize yield and purity.
The molecular structure of H-DL-Lys-Gly-DL-Asp-DL-Glu-DL-Glu-DL-Ser-DL-Leu-DL-Ala-OH can be represented by its sequence of amino acids:
The molecular weight and specific structural data can be derived from computational modeling or experimental analysis using techniques such as mass spectrometry or nuclear magnetic resonance spectroscopy.
H-DL-Lys-Gly-DL-Asp-DL-Glu-DL-Glu-DL-Ser-DL-Leu-DL-Ala-OH can undergo various chemical reactions:
Common reagents for these reactions include:
Controlled conditions such as specific temperatures and pH levels are crucial for desired outcomes in these reactions.
The mechanism of action for H-DL-Lys-Gly-DL-Asp-DL-Glu-DL-Glu-DL-Ser-DL-Leu-DL-Ala-OH primarily involves its interaction with taste receptors, particularly those responsible for umami flavor perception.
Research indicates that peptides with similar structures can modulate taste perception, influencing food flavor profiles and enhancing sensory experiences.
The physical properties of H-DL-Lys-Gly-DL-Asp-DL-Glu-DL-Glu-DL-Ser-DL-Leu-DL-Ala-OH include:
Chemical properties include reactivity towards various reagents based on functional groups present in the amino acid side chains. The peptide's composition influences its stability and interactions with other molecules.
H-DL-Lys-Gly-DL-Asp-DL-Glu-DL-Glu-DL-Ser-DL-Leu-DL-Ala-OH has several applications in scientific research:
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